![molecular formula C17H13N3O B10842098 2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842098.png)
2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and pharmaceutical sciences. This compound is part of a broader class of fused heterocycles that contain nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one typically involves multi-component reactions (MCRs), which are efficient and environmentally friendly. One common method is the Groebke–Blackburn–Bienaymé reaction (GBBR), which involves the use of an aldehyde, an isocyanide, and a heterocyclic compound containing an amidine fragment. This reaction is catalyzed by various catalysts, such as CeCl3·7H2O, and is carried out in ethanol at reflux for about 2 hours . The reaction conditions are optimized to achieve high yields and minimal waste generation.
Chemical Reactions Analysis
2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group on the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine-substituted products .
Scientific Research Applications
2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of various enzymes and proteins, making it a candidate for drug development.
Medicine: It has been investigated for its anticancer, antitubercular, and antiviral activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and halogen bonds with its targets. These interactions can inhibit the activity of enzymes or block receptor sites, leading to its biological effects .
Comparison with Similar Compounds
2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one is unique due to its fused heterocyclic structure, which combines the properties of pyrazole and quinazoline rings. Similar compounds include:
Pyrazolo[5,1-b]quinazoline: Known for its anticancer activity.
Imidazo[1,5-c]quinazoline: Investigated for its antiviral properties.
Triazolo[1,5-c]quinazoline: Exhibits antibacterial and antitubercular activities.
These compounds share some structural similarities but differ in their specific biological activities and applications.
properties
Molecular Formula |
C17H13N3O |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-(4-methylphenyl)-6H-pyrazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C17H13N3O/c1-11-6-8-12(9-7-11)15-10-16-13-4-2-3-5-14(13)18-17(21)20(16)19-15/h2-10H,1H3,(H,18,21) |
InChI Key |
MEMISOHEHYPPHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=C2)C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one](/img/structure/B10842028.png)
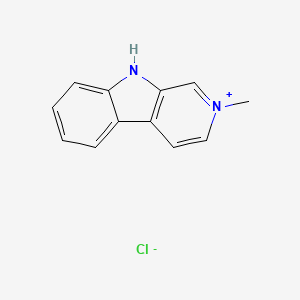
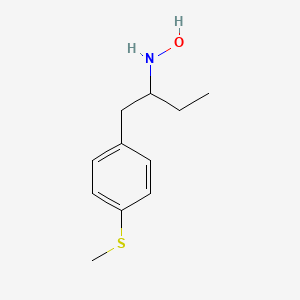
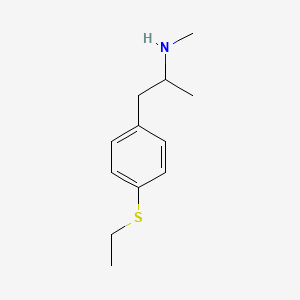
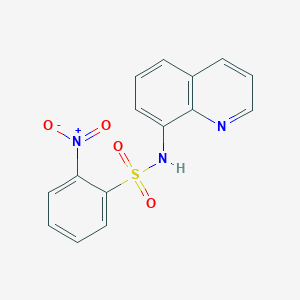

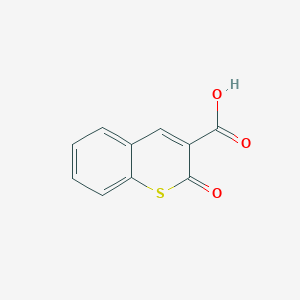
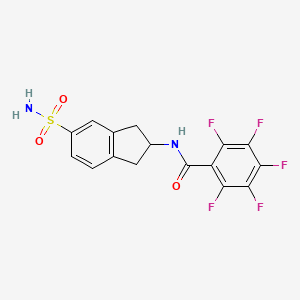
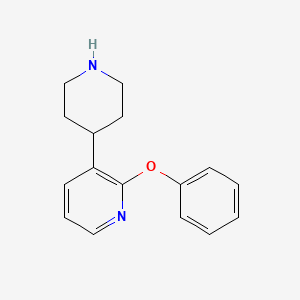
![2-Phenyl-1H-imidazo[4,5-c]quinolin-4-ylamine](/img/structure/B10842071.png)
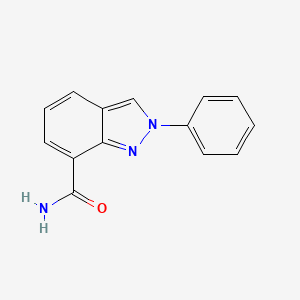
![2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842083.png)
![2-propyl-N-[(4-sulfamoylphenyl)methyl]pentanamide](/img/structure/B10842087.png)